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molecular formula C8H14O B1283284 3-Methylcyclohexane-1-carbaldehyde CAS No. 13076-16-9

3-Methylcyclohexane-1-carbaldehyde

Cat. No. B1283284
M. Wt: 126.2 g/mol
InChI Key: VKKKNBBQMSBFCV-UHFFFAOYSA-N
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Patent
US05086062

Procedure details

To a solution of 1-hydroxymethylcyclohexane (6.8 g, 0.053 mole) in 150 ml dichloromethane was added pcc (22.9 g, 0.106 mole) under nitrogen. Stirring continued for 1 hour at room temperature. The solids were removed by filtration through Florisil and the filtrate was concentrated to give 8 g of the title compound. The NMR spectrum showed 0.90, 0.95 (d, 3H, J=8 Hz), 0.86-2.32 (m, 10H), and 9.68, 9.70 (d, 1H, J=2 Hz).
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1.Cl[CH2:10]Cl>>[CH3:10][CH:5]1[CH2:6][CH2:7][CH2:8][CH:3]([CH:2]=[O:1])[CH2:4]1

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
OCC1CCCCC1
Name
Quantity
150 mL
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration through Florisil
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CC(CCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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